Geissoschizine methyl ether

Catalog No.
S1533844
CAS No.
60314-89-8
M.F
C22H26N2O3
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geissoschizine methyl ether

CAS Number

60314-89-8

Product Name

Geissoschizine methyl ether

IUPAC Name

methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1

InChI Key

VAMJZLUOKJRHOW-XEASWFAXSA-N

SMILES

CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34

Geissoschizine methyl ether (GM) is an alkaloid found in the traditional Japanese medicine Yokukansan, used for treating various ailments, including behavioral and psychological symptoms of dementia (BPSD) []. Scientific research has been exploring the potential of GM for various applications. Here's a breakdown of some key areas:

Serotonin Receptor Binding:

  • GM demonstrates binding affinity to various serotonin (5-HT) receptor subtypes in the brain, particularly the 5-HT1A receptor [, ].
  • In vitro studies suggest GM acts as a partial agonist at the 5-HT1A receptor, potentially influencing various serotonergic activities [].

Ameliorating Behavioral and Social Deficits:

  • Studies in mice suggest GM, similar to Yokukansan and Uncaria hook (the plant source), may improve behavior and social interaction in socially isolated individuals [].
  • This effect is believed to be mediated through the 5-HT1A receptor, as co-administration with a 5-HT1A receptor antagonist counteracts the effects of GM [].

Potential Role in Dementia Treatment:

  • Yokukansan, containing GM, has shown positive results in clinical trials for improving BPSD in dementia patients [].
  • While the exact mechanism of action remains under investigation, the effects of GM on serotonin receptors are thought to be partly responsible for these improvements [].

Geissoschizine methyl ether is an indole alkaloid primarily derived from the plant Uncaria hook, a key ingredient in the traditional Japanese medicine known as Yokukansan. This compound is characterized by its complex structure, which includes a β-carboline moiety, contributing to its diverse pharmacological effects. It exhibits significant activity as a serotonin 1A receptor agonist and has been noted for its ability to inhibit acetylcholinesterase, making it a candidate for treating various psychiatric disorders, particularly those associated with aggression and sociality in dementia patients .

  • Acetylcholinesterase Inhibition: It effectively inhibits acetylcholinesterase activity at low concentrations (50% inhibition at approximately 3.7 µg/mL), which can enhance cholinergic neurotransmission .
  • Serotonin Receptor Interaction: The compound acts as a partial agonist at serotonin 1A receptors, influencing mood and behavior by modulating serotonergic signaling .
  • Vasorelaxation Mechanisms: Geissoschizine methyl ether induces vasorelaxation through both nitric oxide-dependent and voltage-dependent calcium channel blocking mechanisms, highlighting its potential cardiovascular benefits .

Geissoschizine methyl ether exhibits a range of biological activities:

  • Neuroprotective Effects: It protects neurons from oxidative stress by shifting energy metabolism from mitochondrial respiration to glycolysis .
  • Antidepressant-like Effects: In animal models, it has shown efficacy in reducing isolation-induced aggression and enhancing social behaviors, suggesting potential applications in treating mood disorders .
  • Vasorelaxant Properties: Its ability to relax blood vessels may have implications for managing hypertension and other cardiovascular conditions .

The synthesis of Geissoschizine methyl ether can be approached through various methods:

  • Natural Extraction: The primary source is Uncaria hook, where it can be extracted using solvents such as chloroform or ethyl acetate. This method preserves the compound's natural configuration and bioactivity.
  • Chemical Synthesis: Although less common, synthetic pathways involving alkaloid precursors have been explored. These typically involve multi-step reactions that require careful control of reaction conditions to achieve the desired purity and yield .

Geissoschizine methyl ether has several promising applications:

  • Pharmaceutical Development: It is being researched for its potential in treating psychiatric disorders, especially in formulations aimed at reducing aggression and improving social interaction among dementia patients .
  • Neuroprotective Agents: Its neuroprotective properties make it a candidate for developing treatments against neurodegenerative diseases.
  • Cardiovascular Health: Due to its vasorelaxant effects, it may find applications in managing cardiovascular diseases.

Studies have demonstrated that Geissoschizine methyl ether interacts with multiple biological targets:

  • 5-HT Receptors: It has shown antagonistic effects on serotonin 7 receptors while acting as an agonist on serotonin 1A receptors, indicating a complex role in serotonergic signaling pathways .
  • Calcium Channels: Its influence on voltage-dependent calcium channels suggests potential roles in modulating vascular tone and neurotransmitter release .

Geissoschizine methyl ether shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
MitragynineIndole structureAnalgesic, anti-inflammatoryDerived from Mitragyna speciosa
Harmalineβ-Carboline structurePsychoactive, MAO inhibitorKnown for hallucinogenic properties
YohimbineIndole alkaloidα2-adrenergic antagonistUsed primarily for erectile dysfunction

Similar Compounds

  • Mitragynine
  • Harmaline
  • Yohimbine

Geissoschizine methyl ether stands out due to its unique combination of serotonin receptor modulation and acetylcholinesterase inhibition, along with its specific applications in psychiatric medicine.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

366.19434270 g/mol

Monoisotopic Mass

366.19434270 g/mol

Heavy Atom Count

27

UNII

TNN2THT2NX

Wikipedia

Geissoschizine_methyl_ether

Dates

Last modified: 08-15-2023
Dang et al. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes. Nature Chemical Biology, doi: 10.1038/s41589-018-0078-4, published online 25 June 2018

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